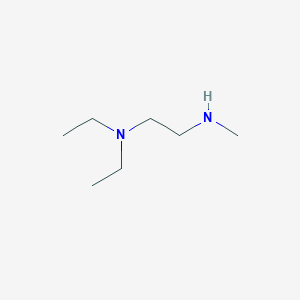

N,N-Diethyl-N'-methylethylenediamine

Description

Contextualization within Amine Chemistry and Derivatives

N,N-Diethyl-N'-methylethylenediamine belongs to the class of vicinal diamines, which are characterized by two amino groups attached to adjacent carbon atoms. nih.gov More specifically, it is an unsymmetrically substituted ethylenediamine (B42938). Unlike its parent molecule, ethylenediamine (H2NCH2CH2NH2), or symmetrically substituted derivatives like N,N'-diethylethylenediamine (CH3CH2NHCH2CH2NHCH2CH3), this compound possesses one tertiary and one secondary amine group. nih.govsigmaaldrich.com This structural feature is significant as the two nitrogen atoms exhibit different basicity, nucleophilicity, and steric hindrance, which can be exploited for selective chemical transformations.

The synthesis of such unsymmetrical diamines is a key area of interest in organic chemistry, as they are prevalent motifs in many biologically active molecules and are valuable as ligands in catalysis. nih.govrsc.org The presence of both secondary and tertiary amine functionalities within the same molecule allows for a diverse range of chemical reactions, positioning it as a versatile building block in organic synthesis. cymitquimica.com

Role as a Key Intermediate in Complex Chemical Syntheses

The distinct reactivity of its two amine groups makes this compound a useful intermediate in the synthesis of more complex molecules. pharmacompass.com Generally, vicinal diamines are crucial building blocks in the preparation of pharmaceuticals and agrochemicals. nih.govchemicalbook.com For instance, the related compound N,N-diethylethylenediamine is a known intermediate in the synthesis of various drugs, including the antiarrhythmic agent procainamide (B1213733) and the local anesthetic cinchocaine hydrochloride. google.comgoogle.com

Research has specifically highlighted the utility of this compound in Michael addition reactions, such as its addition to nocathiacin, a thiopeptide antibiotic. sigmaaldrich.com This demonstrates its role as a nucleophile in the formation of carbon-nitrogen bonds, a fundamental process in the assembly of complex organic scaffolds. The ability to functionalize either the secondary or tertiary amine selectively, or to use the diamine to bridge two different molecular fragments, underscores its importance as a versatile chemical intermediate.

Significance in Coordination Chemistry and Ligand Design

In the field of coordination chemistry, molecules containing two or more donor atoms, like this compound, are of great interest as potential ligands. purdue.edufiveable.me Ethylenediamine and its derivatives are classic examples of bidentate ligands, which can bind to a central metal ion at two points to form a stable chelate ring. youtube.comontosight.aiwisdomlib.org The formation of these chelate complexes is often thermodynamically favorable, a phenomenon known as the chelate effect. fiveable.me

This compound can act as a bidentate ligand, coordinating to a metal center through the lone pairs of electrons on its two nitrogen atoms. The unsymmetrical nature of the ligand, with its differently substituted nitrogen donors, can influence the geometry and electronic properties of the resulting metal complex. This can be advantageous in the design of catalysts where fine-tuning of the metal's coordination environment is crucial for activity and selectivity. For example, related N,N-diethylethylenediamine has been used to synthesize complexes with palladium(II), platinum(II), and zinc(II), which have potential applications in materials science and as models for studying interactions with biological molecules. nih.govresearchgate.net The steric bulk of the ethyl groups and the differing basicity of the nitrogen atoms in this compound can be expected to create unique coordination environments, making it a valuable ligand for developing novel metal complexes.

Emerging Applications in Contemporary Chemical Technologies

Beyond its traditional roles, this compound is finding applications in modern analytical techniques. One notable emerging application is its use as a derivatization agent in the quantitative analysis of isocyanates. sigmaaldrich.com Isocyanates are highly reactive compounds used in the production of polyurethanes, and their detection at low levels is important for environmental and workplace safety monitoring.

In this application, this compound reacts with isocyanates to form stable urea (B33335) derivatives. These derivatives can then be analyzed using sensitive techniques such as capillary electrophoresis coupled with tris(2,2'-bipyridyl)ruthenium(II) electrochemiluminescence (ECL) detection. sigmaaldrich.com The use of this specific diamine as a derivatizing agent enhances the sensitivity and selectivity of the analytical method, allowing for the precise quantification of isocyanates in various samples. This application highlights the ongoing exploration of this compound's utility in advanced chemical technologies.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N',N'-diethyl-N-methylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-4-9(5-2)7-6-8-3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDYQLJYEBWUIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059304 | |

| Record name | 1,2-Ethanediamine, N,N-diethyl-N'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-79-0 | |

| Record name | N,N-Diethyl-N′-methylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl(2-methylaminoethyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethyl-N'-methylethylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1,N1-diethyl-N2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediamine, N,N-diethyl-N'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl(2-methylaminoethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl(2-methylaminoethyl)amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E57SYE7WSP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to N,N-Diethyl-N'-methylethylenediamine

The production of this compound and structurally similar compounds, such as N,N-diethylethylenediamine, relies on a set of well-documented synthetic strategies. These routes are designed to be efficient, cost-effective, and scalable for industrial applications.

Amine Reactivity in Synthesis

The synthesis of this compound is fundamentally governed by the principles of amine reactivity. The nucleophilic nature of the nitrogen atoms in precursor amines, such as diethylamine (B46881) and N-methylethylenediamine, is central to the bond-forming reactions. In a key synthetic approach, the lone pair of electrons on the nitrogen of diethylamine initiates a nucleophilic attack on an electrophilic carbon, leading to the formation of a new C-N bond. This reactivity is a cornerstone of the alkylation procedures used to build the final molecular structure. The relative basicity and steric hindrance of the reacting amines are critical factors that influence the reaction rates and the potential for side reactions.

Alkylation Procedures

A primary and well-established method for synthesizing compounds structurally similar to this compound is through the alkylation of a secondary amine with a suitable alkylating agent. A common example is the reaction of diethylamine with 2-chloroethylamine (B1212225) hydrochloride. google.comgoogle.com In this procedure, diethylamine acts as the nucleophile, displacing the chloride from 2-chloroethylamine to form the desired ethylenediamine (B42938) backbone. google.comgoogle.com This reaction is typically conducted in an autoclave under elevated temperature and pressure to facilitate the reaction between the amine and the alkyl halide. google.comgoogle.com An acid-binding agent, such as sodium methoxide (B1231860) in methanol (B129727), is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. google.comgoogle.com

Cyclization Reactions

While direct synthesis of this compound via a cyclization reaction is not a commonly reported primary route, substituted ethylenediamines can be precursors in the synthesis of various nitrogen-containing heterocyclic compounds. For instance, N,N'-dialkyl ethane-1,2-diamines can undergo cyclization with reagents like triethyl orthoformate in the presence of ammonium (B1175870) salts. N-alkylethylenediamines can also react with formaldehyde (B43269) to form heterocyclic structures such as 1,3,5-triazinanes and bis(imidazolidinyl)methanes. mdpi.com These reactions, however, represent transformations of the diamine into other cyclic structures rather than a method for its synthesis.

Use of Coupling Agents

The use of coupling agents is a mainstay in organic synthesis, particularly for the formation of amide bonds in peptide chemistry. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are employed to activate carboxylic acids for reaction with amines. peptide.comchemeurope.com While these reagents are highly effective for creating amide linkages, their direct application in the synthesis of this compound through the formation of a C-N single bond between two amine precursors is not a standard or widely documented methodology. The synthesis of this specific diamine typically relies on direct alkylation methods rather than coupling agent-mediated reactions.

Lewis Acid Catalysis in Production

The efficiency of the alkylation process for producing N,N-diethylethylenediamine, a closely related compound, can be significantly enhanced by the use of a Lewis acid catalyst. google.comgoogle.com In the reaction between diethylamine and 2-chloroethylamine hydrochloride, a Lewis acid such as cuprous chloride (CuCl) or aluminum chloride (AlCl₃) is introduced into the reaction mixture. google.comgoogle.com The catalyst, typically used in a small molar percentage relative to the reactants, facilitates the carbon-nitrogen bond formation. google.comgoogle.com It is believed that the Lewis acid coordinates with the chlorine atom of the 2-chloroethylamine hydrochloride, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the diethylamine. This catalytic approach leads to higher product yields and allows for more controlled reaction conditions. google.comgoogle.com

Optimization of Reaction Conditions: Temperature, Solvent, Molar Ratios

The optimization of reaction parameters is crucial for maximizing the yield and purity of the final product while ensuring an economical and safe process. For the synthesis of N,N-diethylethylenediamine, a detailed optimization of conditions has been reported, which can be extrapolated to the synthesis of this compound. google.comgoogle.com

Temperature and Pressure: The reaction is typically carried out at temperatures ranging from 100°C to 200°C, with an optimal temperature often around 150°C. google.comgoogle.com The reaction is conducted in an autoclave under pressures ranging from 0.52 to 1.60 MPa, with an optimized pressure of 1.0 MPa. google.comgoogle.com

Solvent: A methanol solution of sodium methoxide is commonly used, which serves both as a solvent and an acid-binding agent. google.comgoogle.com The concentration of sodium methoxide in methanol can range from 10% to 35% by mass. google.com

Molar Ratios: The molar ratio of the reactants is a critical factor. The ratio of diethylamine to 2-chloroethylamine hydrochloride can vary from 1:1 to 8:1, with an optimized ratio found to be 4:1. google.comgoogle.com The molar ratio of the acid-binding agent, sodium methoxide, to 2-chloroethylamine hydrochloride is typically maintained between 0.9:1 and 1.1:1, with an optimal ratio of 1:1. google.comgoogle.com The Lewis acid catalyst, such as cuprous chloride, is generally used in an amount of 1% to 3% of the molar quantity of 2-chloroethylamine hydrochloride, with 2% being optimal. google.comgoogle.com

Reaction Time: The duration of the reaction is typically between 3 to 8 hours, with an optimized time of 5 hours under the specified conditions. google.comgoogle.com

Optimized Reaction Conditions for the Synthesis of N,N-diethylethylenediamine google.comgoogle.com

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 100-200°C | 150°C |

| Pressure | 0.52-1.60 MPa | 1.0 MPa |

| Reaction Time | 3-8 hours | 5 hours |

| Molar Ratio (Diethylamine : 2-chloroethylamine HCl) | 1:1 to 8:1 | 4:1 |

| Molar Ratio (Sodium Methoxide : 2-chloroethylamine HCl) | 0.9:1 to 1.1:1 | 1:1 |

| Lewis Acid Catalyst (e.g., CuCl) | 1-3 mol% | 2 mol% |

Mechanistic Investigations of Formation Pathways

The formation of this compound is underpinned by fundamental principles of organic chemistry, primarily involving the interaction between nucleophilic amines and electrophilic alkylating agents. Mechanistic studies focus on understanding the sequence of bond-forming and bond-breaking events, as well as the role of various reaction parameters in guiding the reaction toward the desired product.

Nucleophilic Addition Mechanisms

The synthesis of N,N-disubstituted ethylenediamines often proceeds via a nucleophilic substitution (SN2) pathway. A common industrial synthesis for the related compound N,N-diethylethylenediamine involves the reaction of diethylamine with 2-chloroethylamine hydrochloride. google.comgoogle.com This serves as a strong model for the formation of this compound.

The mechanism can be described as follows:

Nucleophile Activation : In the presence of a base, such as sodium methoxide, the nucleophile (in this case, an amine like diethylamine) is deprotonated, enhancing its nucleophilicity.

Nucleophilic Attack : The activated nucleophilic nitrogen atom attacks the electrophilic carbon atom of the alkyl halide (e.g., 2-chloroethylamine). This attack occurs from the backside relative to the leaving group (chloride), leading to an inversion of stereochemistry if the carbon were chiral.

Transition State : A trigonal bipyramidal transition state is formed where the nucleophile and the leaving group are both partially bonded to the carbon atom.

Product Formation : The leaving group is expelled, and a new carbon-nitrogen bond is formed, yielding the final diamine product.

The reaction is typically conducted under pressure and at elevated temperatures (100-200°C) to overcome the activation energy barrier. google.com The presence of a Lewis acid catalyst, such as cuprous chloride or aluminum chloride, can further facilitate the reaction. google.comgoogle.com

A plausible pathway for synthesizing this compound would involve the reaction between N-methylethylenediamine and an ethylating agent, or alternatively, between N,N-diethylamine and a suitable 2-aminoethyl halide derivative, followed by methylation. The core of these pathways remains the nucleophilic attack of an amine nitrogen on an electrophilic carbon center.

Proton Transfer Dynamics

Proton transfer is a critical and often rapid step in the synthesis of amines. In the context of reacting an amine with an alkyl halide, a proton must be removed from the nucleophilic amine and the resulting conjugate acid of the leaving group must be neutralized.

In synthetic methodologies like the one described for N,N-diethylethylenediamine, an acid-binding agent (a base) such as sodium methoxide is explicitly used. google.com The role of this base is central to the proton transfer dynamics of the reaction:

Deprotonation of the Nucleophile : The base can deprotonate the starting amine (e.g., diethylamine), increasing the concentration of the more potent anionic nucleophile and thereby accelerating the rate of nucleophilic attack.

Neutralization of Byproducts : When starting materials like 2-chloroethylamine hydrochloride are used, the base neutralizes the hydrochloride salt, liberating the free amine for reaction. google.com Furthermore, as the substitution reaction proceeds, HCl is formed as a byproduct, which would protonate and deactivate the unreacted amine nucleophile. The acid-binding agent scavenges this acid, allowing the reaction to proceed to completion.

Purification and Isolation Techniques for Research Applications

Following the synthesis, the crude reaction mixture contains the desired product, unreacted starting materials, catalysts, salts, and potential side products. A multi-step purification process is necessary to isolate this compound with high purity suitable for research applications.

A common procedure involves the following steps:

Basification and Extraction : The reaction solution is first treated with a strong alkali solution, such as sodium hydroxide, to adjust the pH to ≥ 13. google.com This ensures that all amine products and reactants are in their free base form. This mixture is then typically subjected to liquid-liquid extraction. The organic product separates as an oil phase, which can be physically separated from the aqueous phase containing inorganic salts. google.com

Distillation : The isolated organic phase is then subjected to fractional distillation (rectification) under atmospheric or reduced pressure. google.com This technique separates compounds based on differences in their boiling points. Given that this compound has a boiling point of 157-160°C, distillation is an effective method to separate it from lower-boiling starting materials and higher-boiling side products. chembk.com

The purity of the final product can be assessed using analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Derivatization Strategies and Functional Group Transformations

The two distinct nitrogen atoms in this compound—one tertiary and one secondary—allow for selective derivatization and functional group transformations, expanding its utility as a chemical building block.

Methylation Reactions

The secondary amine group (-NHCH₃) in this compound is susceptible to further alkylation, particularly methylation, to yield N,N-Diethyl-N',N'-dimethylethylenediamine. sigmaaldrich.com Several methods exist for the N-methylation of secondary amines.

A classic and widely used method is the Eschweiler-Clarke reaction . This reductive amination procedure involves treating the secondary amine with an excess of formaldehyde and formic acid. The mechanism involves the formation of an iminium ion from the reaction of the amine with formaldehyde, which is then reduced in situ by formic acid to yield the methylated tertiary amine.

Other modern methylation strategies could also be employed:

Using Methylating Agents : Reagents like methyl iodide or dimethyl sulfate (B86663) can be used, though they are toxic and can lead to over-methylation, forming quaternary ammonium salts. nih.gov

Catalytic Methylation : Greener alternatives involve using methanol or dimethyl carbonate as methylating agents in the presence of specific catalysts. liv.ac.uk Another approach uses dimethyl sulfoxide (B87167) (DMSO) as both the solvent and methylating reagent under catalyst-free conditions. liv.ac.uk

| Method | Methyl Source | Reducing Agent / Conditions | Key Advantages | Potential Drawbacks |

|---|---|---|---|---|

| Eschweiler-Clarke | Formaldehyde | Formic Acid | High yield, avoids quaternization | Requires stoichiometric reagents |

| Direct Alkylation | Methyl Iodide (CH₃I) | None (Base often added) | Simple procedure | Toxic reagent, risk of over-alkylation nih.gov |

| Catalytic Hydrogenation | Formaldehyde | H₂ gas, Metal Catalyst (e.g., Ru/C) | High efficiency, uses H₂ as clean reductant nih.gov | Requires pressure equipment nih.gov |

| DMSO-based | Dimethyl Sulfoxide (DMSO) | Formic Acid | Uses cheap, low-toxicity reagent liv.ac.uk | High temperatures may be required liv.ac.uk |

Condensation Reactions

The secondary amine in this compound can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form various products. For instance, reaction with aldehydes can lead to the formation of aminals or other heterocyclic structures.

A well-documented reaction for N-alkylethylenediamines is the condensation with formaldehyde. researchgate.net Depending on the stoichiometry and reaction conditions, this can lead to the formation of cyclic products like 1,3,5-triazinanes or bis(imidazolidinyl)methanes. researchgate.net These reactions involve the initial formation of an iminium ion, followed by cyclization or further reaction with another amine molecule.

Furthermore, the secondary amine can undergo condensation with α-ketoacids in a decarboxylative process to form amide bonds. nih.gov This type of reaction proceeds by forming an intermediate that subsequently loses carbon dioxide to yield the final amide product. This transformation provides a pathway to link the diamine to carboxylic acid-containing molecules without the need for coupling agents.

Coordination Chemistry and Ligand Design Principles

N,N-Diethyl-N'-methylethylenediamine as a Ligand in Metal Complexes

This compound is an aliphatic amine that functions as a versatile ligand in coordination chemistry. Its structure, featuring two nitrogen atoms separated by an ethylene (B1197577) backbone, allows it to coordinate with metal centers in various ways, influencing the structure and properties of the resulting complexes.

Role of N-Donor Bidentate Amines in Coordination

N-donor ligands are a crucial class of compounds in coordination chemistry, providing a nitrogen atom with a lone pair of electrons to form a coordinate bond with a metal ion. alfa-chemistry.com Amines, in particular, are effective ligands that react with metal ions to form stable coordination complexes. alfa-chemistry.com Bidentate N-donor amines, such as ethylenediamine (B42938) and its derivatives, possess two nitrogen atoms that can bind to a single metal center, forming a chelate ring. This chelation effect generally leads to more stable complexes compared to those formed with monodentate ligands.

The bifunctional nature of these amines, with two nitrogen donor atoms, makes them excellent ligands for transition metals, where they can form stable chelate structures. chemicalbook.com This ability is fundamental in various applications, including catalysis and the synthesis of materials with specific properties. alfa-chemistry.comchemicalbook.com The coordination chemistry of metal complexes with N-donor ligands is highly variable and depends on the nature of the metal center and the specific structure of the ligand. mdpi.com

Steric Effects of Alkyl Substituents on Coordination Modes

The size and arrangement of these alkyl groups can dictate the bonding and bridging modes within the coordination compound. researchgate.net For instance, bulky substituents can prevent the close approach of other ligands or solvent molecules to the metal center, favoring lower coordination numbers. researchgate.net In the case of this compound, the steric hindrance introduced by the ethyl and methyl groups plays a role in determining the final structure of the coordination compound. researchgate.net The interplay of steric and electronic effects of ligands is a key factor in determining the connectivity and final arrangement of atoms around a metal center. acs.orgnih.gov

Nuclearity and Dimensionality of Resulting Coordination Compounds

The structure of this compound can direct the nuclearity (the number of metal centers in a complex) and dimensionality (whether the complex is a discrete molecule or extends into a one-, two-, or three-dimensional polymer) of the coordination compounds it forms. researchgate.net The ligand's bite angle and steric profile can favor the formation of either mononuclear complexes or bridged polynuclear structures.

For example, in a study of isothiocyanato-copper(II) coordination compounds, the steric effects of various N-alkyl substituted ethylenediamine ligands, including this compound, were shown to direct the nuclearity and bridging modes of the resulting complexes. researchgate.net This highlights how the specific design of a ligand can be used to control the supramolecular architecture of coordination compounds. researchgate.net

Complexation with Transition Metals

This compound forms stable complexes with a variety of transition metals. The nature of these complexes is dependent on the metal ion, the reaction conditions, and the presence of other coordinating species.

Copper(II) Coordination Compounds

Copper(II) ions readily form complexes with this compound. A notable example is the synthesis of catena-[Cu(NEt2Meen)(μ-NCS)(NCS)], a one-dimensional coordination polymer. researchgate.net In this compound, the this compound ligand coordinates to the copper(II) center, and the isothiocyanate groups act as bridging ligands to form the polymeric chain. researchgate.net

| Compound | Ligand | Dimensionality | Key Structural Feature |

|---|---|---|---|

| catena-[Cu(NEt2Meen)(μ-NCS)(NCS)] | This compound | One-dimensional polymer | Isothiocyanate bridging |

| {[Cu(succ)(deed)]·4H₂O}n | N,N-diethylethylenediamine | One-dimensional polymer | Succinate bridging |

| Cu(deen)₂₂ | N,N-diethylethylenediamine | Mononuclear | Square planar coordination |

Palladium(II) Complexes and Derivatives

Palladium(II) also forms complexes with this compound. The complex [Pd(DEEN)Cl₂], where DEEN is N,N-diethylethylenediamine, has been synthesized and characterized. researchgate.net Palladium(II) complexes are of significant interest due to their applications in catalysis, particularly in cross-coupling reactions. researchgate.net

The coordination of N-donor ligands to palladium(II) can result in square-planar complexes, which are common for this metal ion. nih.gov The steric and electronic properties of the this compound ligand can influence the reactivity and catalytic activity of the resulting palladium(II) complex. semanticscholar.org Research in this area often focuses on designing new ligands to tune the properties of the palladium center for specific catalytic applications. nih.gov

| Complex | Ligand | Application |

|---|---|---|

| [Pd(DEEN)Cl₂] | N,N-diethylethylenediamine | Studied for interactions with biologically relevant ligands |

| Palladium(II) complexes of N,N-diethyl-1-ferrocenyl-3-thiabutanamine | N,N-diethyl-1-ferrocenyl-3-thiabutanamine | Precatalyst in Suzuki-Miyaura couplings |

Nickel(II) Complexes

Specific structural studies for this compound with Nickel(II) are not widely documented. However, extensive research on the closely related ligand N,N-diethylethylenediamine (Et₂en), which lacks the N'-methyl group, offers valuable comparative data. The crystal structure of trans-Bis(N,N-diethylethylenediamine)nickel(II) dibromide, [Ni(Et₂en)₂]Br₂, reveals a square-planar coordination geometry around the Ni(II) center. nih.gov The nickel atom resides on an inversion center, coordinating with the four nitrogen atoms from two bidentate Et₂en ligands. nih.gov

A notable feature of this complex is the significant difference in the Ni-N bond lengths. The bond to the dialkylated tertiary nitrogen atom is appreciably longer than the bond to the unsubstituted primary nitrogen atom, a difference attributed to the steric hindrance from the ethyl groups. nih.gov These Ni-N bond lengths are considerably shorter than those found in analogous tetragonally distorted octahedral Ni(II) complexes where axial ligands are present. nih.gov This shortening is due to the triplet electronic configuration in the octahedral compounds, which populates the antibonding d(x²-y²) orbital. In the square-planar complex, this orbital is unoccupied, leading to stronger, shorter Ni-N bonds. nih.gov

| Bond | Length (Å) |

|---|---|

| Ni—N (dialkylated) | 1.9666 (13) |

| Ni—N (unsubstituted) | 1.9202 (14) |

Titanium and Zirconium Complexation

The scientific literature available from the performed searches lacks specific studies on the complexation of this compound with either titanium or zirconium. The synthesis of organometallic complexes involving these Group 4 metals is a broad field, often focused on ligands like cyclopentadienyls or bulky amides and guanidinates to stabilize the metal center. bohrium.comthieme-connect.demdpi.comrsc.org While these metals readily form complexes with nitrogen-containing ligands, detailed characterization of complexes with this particular substituted ethylenediamine ligand has not been reported in the surveyed literature.

Gold(III) Complexes

Direct synthesis and characterization of Gold(III) complexes with this compound are not described in the available research. However, studies on other substituted ethylenediamine derivatives provide insight into the potential coordination behavior. For instance, a novel gold(III) complex, [AuCl₂{(S,S)-Et₂eddl}]PF₆, was synthesized using a more complex bidentate ligand, O,O′-diethyl ester of ethylenediamine-N,N′-di-2-(4-methyl)pentanoic acid ((S,S)-Et₂eddl). mdpi.comsemanticscholar.org

In this related complex, the ethylenediamine backbone serves as the core chelating unit. Characterization by NMR spectroscopy revealed that coordination to the gold(III) center results in the formation of new nitrogen stereocenters, leading to the presence of (R,R)- and (S,S)-N,N′ diastereoisomers in solution. mdpi.comsemanticscholar.org Density functional theory (DFT) calculations further confirmed that the (R,R)-N,N′ diastereoisomer is the most energetically stable form. mdpi.com This suggests that coordination of asymmetrically substituted ethylenediamines like this compound to a square-planar Au(III) center would likely also result in complex stereochemistry.

Interactions with S-Block Metal Cations

The interactions of this compound with s-block cations are of interest for understanding fundamental coordination principles and for applications in areas like electrolyte formulation and catalysis.

Lithium and Sodium Complexation

While studies on this compound with lithium and sodium are not available, research on the similar ligand N,N-dimethylethylenediamine (DMEDA) complexed with lithium triflate (LiTf) and sodium triflate (NaTf) provides analogous data. nih.gov Infrared and Raman spectroscopy were employed to investigate the hydrogen-bonding and cation coordination effects in these systems. nih.gov

The addition of LiTf and NaTf to DMEDA causes shifts in the N-H stretching frequencies due to two competing phenomena: the coordination of the metal cation to the nitrogen atoms, which lowers the frequencies, and the disruption of intermolecular and intramolecular hydrogen bonds, which raises them. nih.gov Spectroscopic analysis established that the interaction of the lithium ion with the nitrogen atoms of the ligand is stronger than the sodium ion-ligand interaction. nih.gov

| Observation | Method | Interpretation |

|---|---|---|

| Shift in N-H stretching frequencies upon salt addition | Infrared & Raman Spectroscopy | Result of competing effects: cation coordination (lowers frequency) and H-bond disruption (raises frequency). |

| Stronger interaction with Li⁺ compared to Na⁺ | Infrared & Raman Spectroscopy | Consistent with the higher charge density of the smaller lithium cation. |

Influence of Metal Ionic Radii on Coordination Geometry

The ionic radius of the metal cation is a critical factor governing coordination geometry and interaction strength. For alkali metals, the static ionic radius increases down the group (Li⁺ < Na⁺ < K⁺, etc.). nih.gov However, in solution, these ions are hydrated, and their effective or dynamic ionic radius shows an opposite trend, with the heavily hydrated lithium ion being the largest. nih.gov

In the context of coordination with a ligand like this compound, the cation's charge density (charge-to-radius ratio) is paramount. The smaller ionic radius of Li⁺ compared to Na⁺ results in a higher charge density, leading to a stronger electrostatic interaction with the nitrogen donor atoms of the ligand. nih.gov This stronger interaction was confirmed in studies with the analogous ligand DMEDA, where the lithium ion was found to have a more significant effect on the ligand's vibrational spectra than the sodium ion. nih.gov This principle suggests that as the ionic radius of the s-block metal increases, the strength of the M-N coordination bond is expected to decrease, which can in turn influence the stability and structure of the resulting complex. nih.gov

Theoretical and Computational Studies of Coordination

Specific theoretical studies focused solely on this compound were not identified in the searched literature. However, computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and coordination properties of metal complexes. nih.govsemanticscholar.org

For example, DFT calculations have been used to model the properties of related complexes, such as a zinc complex involving a derivative of N-methylethylenediamine. bris.ac.uk In that study, DFT was used to analyze the sensing properties and establish the mechanism of conversion from an acyclic to a macrocyclic system, highlighting how theoretical calculations can support experimental findings. bris.ac.uk Similarly, DFT has been applied to study the binding affinity of metal ions like Ni(II), Cu(II), and Zn(II) with biological ligands, providing insights into coordination energies and structural changes upon complexation. nih.gov These methodologies could be readily applied to complexes of this compound to predict geometries, bond energies, and spectroscopic properties, complementing future experimental work.

Density Functional Theory (DFT) Calculations for Structural Elucidation

While specific DFT studies focusing exclusively on this compound complexes are not extensively documented in the reviewed literature, the application of this computational method to analogous copper(II) complexes with amine ligands provides a robust framework for understanding its coordination behavior. DFT calculations are a powerful tool for elucidating the geometric and electronic structures of coordination compounds.

For instance, DFT studies on copper(II) complexes with tripodal tetramine (B166960) ligands have successfully optimized coordination geometries, showing that a trigonal bipyramidal geometry is often favored. semanticscholar.orgscribd.com These studies typically employ hybrid functionals like B3LYP with basis sets such as LANL2DZ to calculate structural parameters, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO-LUMO). mdpi.com The calculated geometric parameters from DFT often show excellent agreement with experimental data obtained from X-ray crystallography.

In the context of a hypothetical Cu(II) complex with this compound, DFT calculations would be instrumental in:

Predicting Bond Lengths and Angles: Determining the precise Cu-N bond lengths for both the tertiary and secondary amine donors, as well as the bite angle of the chelate ring.

Assigning Vibrational Spectra: Correlating calculated vibrational frequencies with experimental IR and Raman spectra to confirm the coordination of the ligand.

Analyzing Electronic Structure: Natural Population Analysis (NPA) can reveal the charge distribution within the complex, quantifying the extent of charge transfer from the ligand to the metal center. biointerfaceresearch.com

Understanding Electronic Transitions: Time-Dependent DFT (TD-DFT) can calculate electronic excitation energies, aiding in the assignment of bands observed in UV-Vis spectra, which typically arise from d-d transitions within the metal center. semanticscholar.orgscribd.com

The table below illustrates the type of data that would be generated from a DFT study on a hypothetical [Cu(demen)₂]²⁺ complex, based on typical values for similar amine complexes.

| Parameter | Description | Predicted Value Range |

|---|---|---|

| Cu-N(tertiary) Bond Length | The distance between the copper center and the nitrogen of the diethylamino group. | 2.05 - 2.15 Å |

| Cu-N(secondary) Bond Length | The distance between the copper center and the nitrogen of the methylamino group. | 2.00 - 2.10 Å |

| N-Cu-N Bite Angle | The angle formed by the two coordinating nitrogen atoms and the central copper atom. | 82° - 86° |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | 3.0 - 4.5 eV |

Analysis of Bonding and Bridging Modes

The bonding of this compound as a bidentate ligand to a metal center is well-established. However, its interaction with other ligands in the coordination sphere can lead to more complex structures, including bridged polymeric chains. A notable example is the compound catena-[Cu(NEt₂Meen)(μ-NCS)(NCS)], where NEt₂Meen is this compound. In this structure, the copper(II) centers are linked by end-to-end bridging isothiocyanate (NCS⁻) ligands, forming a one-dimensional chain.

Each copper(II) ion is in a distorted square pyramidal environment. The basal plane is defined by the two nitrogen atoms of the chelating this compound ligand and two nitrogen atoms from two different isothiocyanate ligands. The apical position is occupied by a sulfur atom from a neighboring chain, leading to a weak intermolecular interaction that further stabilizes the crystal structure. This demonstrates the ligand's ability to support bridging modes facilitated by co-ligands.

Evaluation of Steric Hindrance Effects

In the series of copper(II)-isothiocyanato compounds, the steric bulk of the N-donor diamine ligand directly influences the final structure. While less hindered ligands might allow for the formation of higher nuclearity clusters or different bridging modes, the steric demand of the diethylamino group in this compound favors the formation of a simple, single-stranded polymeric chain. This is in contrast to bulkier ligands like N,N'-di(tert-butyl)ethylenediamine, which can enforce a monomeric structure due to overwhelming steric hindrance that prevents the formation of bridging interactions. The moderate yet significant steric profile of this compound thus serves as a directing factor in the self-assembly of coordination polymers.

Computational Prediction of Coordination Geometries

Computational chemistry, particularly methods rooted in molecular mechanics and DFT, allows for the prediction of the most stable coordination geometries for metal complexes. For a given metal ion and ligand set, different coordination numbers and geometries can be modeled to determine the lowest energy conformation.

For a complex involving this compound, computational models can predict:

Preferred Coordination Number: Whether the metal center will favor a four-coordinate (square planar or tetrahedral), five-coordinate (square pyramidal or trigonal bipyramidal), or six-coordinate (octahedral) geometry.

Isomer Stability: In cases where multiple geometric isomers are possible (e.g., cis vs. trans isomers in an octahedral complex), their relative stabilities can be calculated.

Conformational Analysis: The preferred conformation of the five-membered chelate ring formed by the ligand can be determined.

For example, in a hypothetical [M(demen)X₂] complex, where M is a transition metal and X is a monodentate ligand, computational studies could evaluate the relative energies of square planar versus tetrahedral geometries. The steric bulk of the diethyl groups would likely be a key factor in these predictions, potentially distorting ideal geometries to minimize steric clashes.

| Metal Ion | Coordination Number | Predicted Geometry | Key Influencing Factor |

|---|---|---|---|

| Cu(II) | 4 | Distorted Square Planar | Jahn-Teller effect and ligand bite angle |

| Cu(II) | 5 | Square Pyramidal | Bridging co-ligands or solvent coordination |

| Ni(II) | 4 | Square Planar (low-spin) | Strong field nature of amine ligands |

| Zn(II) | 4 | Tetrahedral | d¹⁰ electronic configuration |

Advanced Ligand Frameworks for Catalytic Systems

The functional groups of this compound make it a valuable building block for the synthesis of more complex, advanced ligand frameworks designed for specific applications in catalysis.

Design of Macrocyclic and Polydentate Amine Ligands

As an asymmetrically substituted diamine, this compound can be incorporated into macrocyclic and polydentate structures. The secondary amine group provides a reactive site for condensation reactions, particularly for the formation of Schiff base ligands.

Macrocyclic Ligands: Metal-template synthesis is a common strategy for preparing macrocyclic ligands. wikipedia.org In a typical [2+2] condensation reaction, two equivalents of a diamine are reacted with two equivalents of a dicarbonyl compound in the presence of a metal ion. nih.gov The metal ion holds the reacting components in a favorable orientation for cyclization. Using this compound in such a reaction would result in a macrocycle with alternating steric profiles along its backbone, with two pockets of larger steric bulk (from the -NEt₂ groups) and two of smaller bulk (from the -NMe groups). This could influence the coordination geometry and guest recognition properties of the resulting macrocycle.

Polydentate Ligands: The secondary amine can be functionalized to introduce additional donor arms, converting the bidentate diamine into a tri- or tetradentate ligand. For example, reaction with formaldehyde (B43269) and a phosphine (B1218219) source could introduce phosphinomethyl arms, creating an aminophosphine (B1255530) ligand with a mixed N, N, P donor set. Such polydentate ligands with varied donor atoms and steric properties are highly sought after in coordination chemistry and catalysis.

Application in Olefin Polymerization Catalysis

Late transition metal complexes, particularly those of nickel and palladium, are effective catalysts for olefin polymerization. mdpi.combohrium.com The activity, selectivity, and properties of the resulting polymer are highly dependent on the structure of the ancillary ligand. Bidentate nitrogen-based ligands, including α-diimines and bidentate amines, have been extensively studied in this context.

While catalysts based specifically on this compound are not prominent in the literature, the principles of ligand design in this field suggest its potential. The steric and electronic properties of the ligand are paramount:

Steric Bulk: Bulky substituents on the ligand framework can shield the metal center, slowing down chain transfer reactions relative to chain propagation. This leads to the formation of higher molecular weight polymers. The diethyl and methyl groups of the ligand would contribute to creating a specific steric environment around the metal.

Electronic Effects: The electron-donating ability of the amine groups influences the electrophilicity of the metal center, which in turn affects its activity towards olefin coordination and insertion.

A hypothetical catalyst precursor, such as [(demen)NiBr₂], could be activated with a co-catalyst like methylaluminoxane (B55162) (MAO) to generate an active species for ethylene or α-olefin polymerization. The performance of such a catalyst would be directly related to the unique steric and electronic profile imparted by the asymmetrically substituted diamine ligand.

Applications in Carbon Dioxide Capture Technologies

Mechanisms of CO₂ Absorption in Amine Solutions

The reaction between amines and CO₂ is a cornerstone of many carbon capture processes. While specific kinetic and thermodynamic data for N,N-Diethyl-N'-methylethylenediamine are not extensively detailed in publicly available literature, the fundamental mechanisms of CO₂ absorption in amine solutions can be extrapolated to understand its potential behavior. The presence of both a tertiary and a secondary amine group within the same molecule suggests a multi-faceted interaction with CO₂.

In amine solutions, the primary reaction pathway for CO₂ absorption involves the formation of a carbamate (B1207046). For a diamine like this compound, the secondary amine is more likely to react directly with CO₂ to form a carbamic acid. This reaction is followed by deprotonation by a second amine molecule to form a carbamate and a protonated amine.

2 R¹R²NH + CO₂ ⇌ R¹R²NCO₂⁻ + R¹R²NH₂⁺

In the context of this compound, the secondary amine (-NHCH₃) would be the primary site of this reaction. The resulting carbamic acid would then be stabilized by a neighboring amine molecule, which could be another molecule of this compound, acting as a base to accept the proton.

The fundamental reaction between an amine and CO₂ is a nucleophilic addition. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the CO₂ molecule. This initial attack is a crucial step in the formation of the carbamate. The presence of electron-donating alkyl groups on the nitrogen atoms, such as the ethyl and methyl groups in this compound, can influence the nucleophilicity of the amine and, consequently, its reactivity towards CO₂.

The reaction between a primary or secondary amine and CO₂ is often proposed to proceed through the formation of a zwitterionic intermediate. acs.org In this mechanism, the nucleophilic attack of the amine on CO₂ leads to the formation of a species with both a positive charge on the nitrogen and a negative charge on one of the oxygen atoms. This zwitterion is typically unstable and can be deprotonated by a base (another amine molecule) to form the more stable carbamate. acs.org

For this compound, the formation of a zwitterionic intermediate at the secondary amine site is a plausible step in the CO₂ absorption process. The subsequent rearrangement and deprotonation would lead to the final carbamate product.

| Reaction Step | Description |

| 1. Nucleophilic Attack | The lone pair of electrons on the secondary nitrogen atom of this compound attacks the carbon atom of CO₂. |

| 2. Zwitterion Formation | An unstable intermediate with a positive charge on the nitrogen and a negative charge on an oxygen atom is formed. |

| 3. Deprotonation | A second amine molecule acts as a base, removing a proton from the nitrogen of the zwitterion to form a carbamate and a protonated amine. |

Integration with Metal-Organic Frameworks (MOFs) for Enhanced Adsorption

Metal-Organic Frameworks (MOFs) are a class of porous materials that have shown great promise for CO₂ capture due to their high surface areas and tunable structures. The performance of MOFs can be significantly enhanced by functionalizing them with amine groups, which can increase both the capacity and selectivity of CO₂ adsorption.

The incorporation of amine functionalities into MOFs can be achieved through post-synthetic modification, where the amine is introduced after the framework has been synthesized. nih.gov Diamines, such as those structurally similar to this compound, are particularly effective for this purpose. The amine groups can be grafted onto the organic linkers of the MOF or coordinated directly to the metal centers. This functionalization introduces strong CO₂ binding sites into the porous structure of the MOF.

Many MOFs possess open metal sites, which are coordinatively unsaturated metal ions that can act as strong Lewis acid sites. These sites are ideal for binding amine molecules. When a diamine like this compound is introduced into such a MOF, one of the amine groups can coordinate to an open metal site, leaving the other amine group free to interact with CO₂. This tethering of the amine to the framework enhances the interaction between the amine and CO₂, leading to improved CO₂ capture performance. The binding of amines to these open metal sites can drastically enhance the CO₂ adsorption properties of the MOF. scispace.com

Studies on MOFs functionalized with similar diamines, such as N,N'-dimethylethylenediamine (mmen), have demonstrated a significant increase in CO₂ adsorption capacity and selectivity. scispace.com For instance, the functionalization of the MOF CuBTTri with mmen resulted in a material with one of the highest CO₂ selectivities reported for a MOF at the time. scispace.com It is reasonable to expect that functionalization with this compound would yield similar enhancements in CO₂ capture performance.

| MOF Functionalization Parameter | Description | Expected Impact of this compound |

| Amine Loading | The concentration of amine molecules within the MOF structure. | Higher loading can increase CO₂ capacity, but may also lead to pore blocking. |

| Binding Strength | The strength of the interaction between the amine and the MOF framework. | Strong binding to open metal sites can create stable and effective CO₂ adsorption sites. |

| CO₂ Adsorption Capacity | The amount of CO₂ that can be adsorbed by the functionalized MOF. | Expected to increase significantly compared to the unfunctionalized MOF. |

| Selectivity | The preferential adsorption of CO₂ over other gases, such as nitrogen. | The presence of amine groups is known to greatly enhance CO₂ selectivity. |

Optimization of Grafted Amine Groups for CO2 Uptake

The efficiency of solid adsorbents for CO2 capture can be significantly enhanced by grafting amine groups, such as this compound, onto their surfaces. This process involves covalently bonding the amine molecules to a porous support material, thereby creating a high density of active sites for CO2 capture. The optimization of these grafted amine groups is a critical area of research aimed at maximizing CO2 uptake capacity and selectivity.

The structure of the amine itself is also a crucial factor. The presence of both a tertiary amine (the diethylamino group) and a secondary amine (the methylamino group) in this compound suggests a potentially complex and efficient interaction with CO2. The tertiary amine group can promote the absorption of CO2 by acting as a base to activate water or other proton donors, while the secondary amine group can directly react with CO2 to form carbamates. The optimization process would involve systematically varying the grafting density of this compound on different support materials and evaluating the resulting CO2 adsorption capacity under various conditions of temperature and pressure.

Table 1: Comparison of CO2 Adsorption Capacity for Different Amine-Grafted Adsorbents (Illustrative Examples)

| Adsorbent | Amine | CO2 Adsorption Capacity (mmol/g) | Conditions |

| mmen-CuBTTri | N,N'-dimethylethylenediamine | 2.38 | 25 °C, 0.15 bar CO2 |

| EA-aminated nanofibers | Ethanolamine | 2.87 | 30 °C, 15% CO2 |

| DEA-aminated nanofibers | Diethylamine (B46881) | 2.06 | 30 °C, 15% CO2 |

This table presents data for amines other than this compound to illustrate the range of CO2 capture performance in amine-grafted materials. rsc.orgacs.org

Kinetic and Equilibrium Studies of CO2 Reactions

Understanding the kinetics and thermodynamics of the reaction between CO2 and this compound is fundamental to the design and optimization of carbon capture processes. Kinetic studies focus on the rate of the reaction, which determines how quickly CO2 can be captured, while equilibrium studies provide information on the maximum amount of CO2 that can be captured under a given set of conditions.

Although specific kinetic and equilibrium data for this compound are not extensively reported, the methodologies for obtaining such data are well-established. For aqueous amine solutions, techniques like the stopped-flow method can be used to measure the reaction rates. researchgate.net These studies would determine the reaction order, the rate constant, and the activation energy for the reaction of CO2 with this compound.

The reaction mechanism is expected to involve the formation of a zwitterionic intermediate, followed by deprotonation by a base (such as another amine molecule or water) to form a stable carbamate. The presence of both a secondary and a tertiary amine in this compound would likely lead to a complex kinetic model.

Equilibrium studies typically involve measuring the partial pressure of CO2 over a solution of the amine at various CO2 loadings and temperatures. This data is then used to determine thermodynamic parameters such as the equilibrium constant and the heat of reaction. The heat of reaction is a particularly important parameter as it dictates the energy required for the regeneration of the solvent.

For illustrative purposes, kinetic and thermodynamic data for the reaction of CO2 with ethylenediamine (B42938) (EDA) are presented below. EDA, being a primary diamine, provides a basis for understanding the potential reactivity of diamines with CO2. mdpi.com

Table 2: Kinetic and Thermodynamic Data for CO2 Capture with Aqueous Ethylenediamine (EDA) Solutions (Illustrative) mdpi.com

| EDA Concentration (wt. %) | CO2 Capture Rate (mmol/min) | CO2 Loading at Equilibrium (mol CO2/mol amine) |

| 5 | 0.45 | 1.2 |

| 10 | 0.52 | 1.5 |

| 20 | 0.38 | 1.8 |

This table shows data for Ethylenediamine to exemplify the type of information obtained from kinetic and equilibrium studies of amines. mdpi.com

NMR Spectroscopy for Speciation Analysis in CO2 Capture Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the qualitative and quantitative analysis of the various chemical species that are formed when CO2 reacts with amines. energyfrontier.us In a CO2 capture system utilizing this compound, NMR would be instrumental in identifying and quantifying the concentrations of the free amine, the protonated amine (ammonium), and the carbamate species in solution at different CO2 loadings. acs.orgenergyfrontier.us

Specifically, 13C NMR is highly effective for this purpose as the carbon atoms in the carbamate and bicarbonate/carbonate species have distinct chemical shifts, allowing for their unambiguous identification. researchgate.netresearchgate.net By carefully controlling the experimental parameters, such as the relaxation delay, quantitative 13C NMR can provide precise measurements of the concentration of each species in the equilibrium mixture. researchgate.net This information is crucial for validating thermodynamic models and for understanding the reaction mechanism in detail. acs.org

1H NMR spectroscopy can also provide complementary information about the protonation state of the amine and the formation of different species. The chemical shifts of the protons on the carbon atoms adjacent to the nitrogen atoms are sensitive to the chemical environment and can be used to monitor the progress of the CO2 absorption reaction.

Table 3: Typical 13C NMR Chemical Shift Ranges for Species in CO2-Amine Systems (Illustrative)

| Species | Typical 13C Chemical Shift Range (ppm) |

| Amine Carbons | 30 - 60 |

| Bicarbonate (HCO3-) / Carbonate (CO32-) | 160 - 162 |

| Carbamate (R2NCOO-) | 163 - 166 |

This table provides general chemical shift ranges and is not specific to this compound. researchgate.net

Enzymatic and Biological Activity Studies

Modulation of Enzymatic Activity

N,N-Diethyl-N'-methylethylenediamine serves as a core scaffold in the design of potent enzyme inhibitors, most notably targeting Protein Arginine Methyltransferase 1 (PRMT1).

PRMT1 is a key enzyme responsible for the majority of arginine methylation within mammalian cells, a post-translational modification crucial for numerous cellular processes. Dysregulation of PRMT1 activity has been implicated in various cancers, making it a significant therapeutic target. researchgate.net A notable class of PRMT1 inhibitors incorporates a methylene-N-methylethylenediamine moiety. This structural feature has proven to be highly effective in achieving potent inhibition of the enzyme. wikipedia.org

The development of these inhibitors is a focal point of research aimed at creating new anticancer therapeutics. By targeting PRMT1, these compounds can disrupt cancer cell proliferation, survival, and metabolism. nih.gov The exploration of derivatives of this compound continues to be a promising strategy in the discovery of novel and selective PRMT1 inhibitors.

The mechanism by which this compound-containing compounds inhibit PRMT1 often involves the mimicry of the enzyme's transition state. PRMTs catalyze the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (AdoMet) to an arginine residue on a substrate protein. nih.gov Inhibitors designed as transition state analogues are potent because they bind to the enzyme with high affinity, effectively blocking the active site.

These mimics are often bisubstrate inhibitors, meaning they simultaneously occupy the binding sites for both the arginine substrate and AdoMet. nih.gov This dual-site occupancy leads to a highly stable enzyme-inhibitor complex, preventing the catalytic cycle from proceeding. The development of such transition state mimics is a sophisticated approach to achieving potent and specific inhibition of PRMT1 and other methyltransferases. nih.gov

The relationship between the chemical structure of this compound-based inhibitors and their activity against PRMT1 has been a subject of detailed investigation. Studies have shown that the nature of the aromatic or heteroaromatic group attached to the N-methylethylenediamine core is a critical determinant of inhibitory potency. nih.govnih.gov

Key findings from structure-activity relationship (SAR) studies include:

Aromatic System: The type of five- or six-membered aromatic or heteroaromatic ring system significantly influences the binding affinity to the PRMT1 active site. wikipedia.org

Substituents on the Aromatic Ring: The presence, nature, and position of substituents on the aromatic ring can modulate the inhibitor's potency and selectivity.

Amine Substituents: The alkyl groups on the diamine scaffold, in this case, diethyl and methyl groups, are crucial for establishing key interactions within the enzyme's binding pocket.

These SAR studies provide a rational basis for the design and optimization of future PRMT1 inhibitors with improved efficacy and pharmacological profiles. The data generated from these studies are instrumental in guiding the synthesis of new derivatives with enhanced therapeutic potential.

| Inhibitor Feature | Impact on PRMT1 Inhibition | Reference |

|---|---|---|

| Methylene-N-methylethylenediamine Moiety | Core structural feature for potent PRMT1 inhibitors. | wikipedia.org |

| Aromatic/Heteroaromatic Group | Influences binding affinity to the PRMT1 active site. | nih.govnih.gov |

| Bisubstrate Analogue Design | Leads to high-affinity binding by mimicking the transition state. | nih.gov |

Superoxide (B77818) Dismutase (SOD) Mimetic Activity of Metal Complexes

Superoxide dismutase (SOD) enzymes are crucial antioxidants that protect cells from damage caused by superoxide radicals. wikipedia.org There is significant interest in developing synthetic compounds, known as SOD mimetics, that can replicate this protective activity. wikipedia.org Metal complexes, particularly those with manganese, iron, or copper, are a major class of SOD mimetics. wikipedia.org The organic ligands in these complexes play a vital role in tuning their stability, solubility, and catalytic activity.

While specific studies on the SOD mimetic activity of this compound metal complexes are not extensively documented, research into related amine-containing ligands provides a strong rationale for their potential in this area. For instance, copper(II) complexes with various amine ligands have been shown to exhibit SOD-like activity. nih.gov The design principles for effective SOD mimetics often involve creating a stable coordination environment around the metal center that facilitates the catalytic dismutation of superoxide. The nitrogen donor atoms of this compound could provide such a stable environment, making its metal complexes worthy candidates for future investigation as SOD mimetics.

Potential in Anti-Inflammatory Drug Development (General Amine Ligand Research Context)

Metal complexes are increasingly being explored for their anti-inflammatory properties. nih.gov The coordination of organic ligands to metal centers can enhance the anti-inflammatory activity of the parent compounds. nih.gov Research in this area has often focused on ligands that are themselves bioactive or that can effectively deliver the metal ion to biological targets involved in the inflammatory cascade.

In the general context of amine ligand research, metal complexes of various diamine and Schiff base ligands have demonstrated significant anti-inflammatory effects. For example, copper(II) complexes of N,N'-disalicylidenemethylenediamine have been shown to possess anti-inflammatory activity comparable to that of indomethacin. nih.govnih.gov Ruthenium complexes with ligands containing amine functionalities have also been investigated for their anti-inflammatory potential. nih.gov These findings suggest that metal complexes of this compound could similarly exhibit anti-inflammatory properties, warranting further research to explore this potential therapeutic application.

Research into Anticancer Properties of Metal Complexes

The success of platinum-based anticancer drugs has spurred extensive research into other metal complexes as potential chemotherapeutic agents. nih.gov Palladium(II) and platinum(II) complexes, in particular, are of great interest due to their structural and chemical similarities to cisplatin (B142131) and its analogues. nih.govresearchgate.net

A significant area of investigation is the interaction of these metal complexes with DNA, which is a primary mechanism of action for many metal-based anticancer drugs. nih.gov Research on palladium(II) and platinum(II) complexes of the related ligand N,N-diethylethylenediamine has provided valuable insights. nih.govresearchgate.netnih.gov These studies have focused on the stability of the complexes and their reactions with DNA constituents, which are critical factors for their potential antitumor activity. nih.govresearchgate.netnih.gov

The coordination of this compound to metal centers like palladium and platinum could yield complexes with favorable properties for anticancer drug development. The nature of the amine ligand can influence the complex's reactivity, lipophilicity, and ability to interact with biological targets. The investigation of such complexes represents a promising direction in the ongoing search for novel and more effective metal-based cancer therapies.

| Metal Complex Type | Potential Biological Activity | Rationale/Supporting Evidence | Reference |

|---|---|---|---|

| Copper(II) complexes | SOD Mimetic Activity | Amine ligands can create a stable environment for the catalytic dismutation of superoxide. | nih.gov |

| Copper(II) and Ruthenium(II) complexes | Anti-inflammatory Activity | Complexes of other amine ligands show significant anti-inflammatory effects. | nih.govnih.govnih.gov |

| Palladium(II) and Platinum(II) complexes | Anticancer Properties | Studies on related N,N-diethylethylenediamine complexes show interaction with DNA constituents. | nih.govresearchgate.netnih.gov |

An article focusing on the enzymatic and biological activity of complexes containing “this compound” cannot be generated as requested.

Extensive searches for scientific literature on the specific topics outlined below did not yield any relevant results.

Applications in Gram-Negative Bacteria Synthesis:No information was found regarding the use of this compound in the synthesis of or as an agent against Gram-negative bacteria.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the strict outline and focuses solely on the chemical compound “this compound” in these specific contexts.

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques

Spectroscopy is a cornerstone for the molecular-level investigation of N,N-Diethyl-N'-methylethylenediamine, providing insights into its structural framework, connectivity, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Structural Confirmation and Speciation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound in solution. Analysis of ¹H and ¹³C NMR spectra allows for the precise mapping of the carbon and proton environments within the molecule.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (δ), signal multiplicities (splitting patterns), and integral values (proton ratios). For this compound, dissolved in a standard solvent like deuterochloroform (CDCl₃), the spectrum displays characteristic signals corresponding to the ethyl, methyl, and ethylenediamine (B42938) backbone protons. researchgate.net The chemical shifts are influenced by the electron-withdrawing effects of the adjacent nitrogen atoms.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom in this compound gives rise to a single peak, confirming the carbon skeleton of the molecule. chemicalbook.com The chemical shifts of the carbons are indicative of their local electronic environment.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃ This table is based on established chemical shift ranges for similar aliphatic amines. Actual experimental values may vary slightly.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -N(CH₂CH₃)₂ | ~1.0 | Triplet (t) | 6H |

| -NHCH₃ | ~2.4 | Singlet (s) | 3H |

| -N(CH₂CH₃)₂ | ~2.5 | Quartet (q) | 4H |

| -N-CH₂-CH₂-NH- | ~2.6 | Multiplet (m) | 4H |

| -NHCH₃ | Variable | Broad Singlet (br s) | 1H |

Mass Spectrometry (MS, LC-MS, FAB-MS, MALDI-TOF) for Molecular Weight and Identity

Mass spectrometry (MS) is an essential technique for determining the molecular weight and confirming the elemental composition of this compound. The compound has a molecular weight of approximately 130.23 g/mol . sigmaaldrich.com

Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), typically results in the formation of a molecular ion (M⁺˙) peak at m/z 130. The fragmentation pattern is dictated by the presence of the amine functional groups. For aliphatic amines, the dominant fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a stable, resonance-stabilized iminium cation. The most intense peak in the spectrum (the base peak) for this compound is expected to result from the loss of an ethyl radical (•CH₂CH₃, 29 Da) from the molecular ion, leading to a fragment at m/z 101.

Modern "soft" ionization techniques like Electrospray Ionization (ESI), often used with Liquid Chromatography (LC-MS), are also well-suited for analyzing this compound. ESI typically generates the protonated molecule, [M+H]⁺, at m/z 131. mzcloud.org Tandem mass spectrometry (MS/MS) on this precursor ion can provide further structural confirmation through controlled fragmentation. mzcloud.org While techniques like Fast Atom Bombardment (FAB-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are powerful for other types of analytes, their specific application to this low-molecular-weight, volatile amine has not been extensively reported.

Infrared (IR) and UV-Vis Spectroscopy for Electronic and Vibrational Properties

Infrared (IR) spectroscopy probes the vibrational modes of the bonds within a molecule, providing a characteristic "fingerprint" and confirming the presence of specific functional groups. chemicalbook.com The IR spectrum of this compound is expected to exhibit several key absorption bands.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3250 | N-H Stretch | Secondary Amine (-NH-) |

| 2970 - 2930 | C-H Asymmetric Stretch | Alkyl (-CH₃, -CH₂-) |

| 2850 - 2800 | C-H Symmetric Stretch | Alkyl (-CH₃, -CH₂-) |

| 1470 - 1450 | C-H Bend (Scissoring) | -CH₂- |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine |

Regarding Ultraviolet-Visible (UV-Vis) spectroscopy, this compound, as a saturated aliphatic amine, lacks significant chromophores. Chromophores are parts of a molecule that absorb light in the UV-Vis range (typically 200-800 nm). Consequently, this compound is not expected to show any significant absorbance in this region, and its analysis by UV-Vis spectroscopy is generally not informative for structural or quantitative purposes.

X-ray Crystallography for Solid-State Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. However, this compound exists as a liquid at room temperature. sigmaaldrich.com Therefore, single-crystal X-ray diffraction of the free base is not feasible under standard conditions. To obtain a solid-state structure, the compound would first need to be converted into a stable, crystalline solid. This could be achieved by forming a salt (e.g., a hydrochloride or picrate (B76445) salt) or by coordinating it as a ligand to a metal center to form a crystalline coordination complex. A review of published literature indicates that no crystal structure for this compound or a simple salt thereof has been deposited in crystallographic databases.

Electrochemical Analysis

Electrochemical methods can be used to study the redox properties of molecules, providing information on their oxidation and reduction potentials.

Cyclic Voltammetry (CV) for Redox Processes

Cyclic Voltammetry (CV) is a powerful electroanalytical technique for investigating the redox behavior of chemical species. While no specific CV studies for this compound have been reported, the electrochemical behavior of aliphatic amines has been generally characterized. nih.govrsc.org

Aliphatic amines are known to undergo irreversible oxidation at solid electrodes (such as glassy carbon or platinum) at positive potentials. rsc.org The oxidation process typically involves the removal of an electron from the nitrogen lone pair. The exact potential at which this occurs is dependent on the structure of the amine (primary, secondary, or tertiary) and the solvent system used. rsc.org

As this compound contains both a secondary and a tertiary amine center, it would be expected to exhibit at least one irreversible oxidation wave in its cyclic voltammogram. The tertiary amine site is generally easier to oxidize than the secondary amine site. The proposed mechanism for the oxidation of tertiary amines involves the loss of two electrons, followed by a reaction with water (if present) to yield a secondary amine and an aldehyde. rsc.org A detailed CV study of this compound would be required to determine its specific oxidation potential and reaction mechanism at an electrode surface.

Other Analytical Techniques

Beyond spectroscopic methods, a range of other analytical techniques are employed to provide a comprehensive characterization of this compound, confirming its elemental composition, assessing molecular weight distribution in polymeric applications, and determining its behavior in solution.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, this involves quantifying the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined values are then compared with the theoretical percentages calculated from the compound's molecular formula, C₇H₁₈N₂. This comparison is crucial for verifying the purity and confirming the identity of a synthesized sample.

The theoretical elemental composition is calculated based on the molecular weight of the compound (130.23 g/mol ) and the atomic weights of its constituent elements (C: 12.01 g/mol , H: 1.008 g/mol , N: 14.01 g/mol ). A close correlation between the experimental and theoretical values provides strong evidence of the compound's identity and purity.

| Element | Theoretical Percentage (%) | Experimental ("Found") Percentage (%) |

|---|---|---|

| Carbon (C) | 64.56 | Data not available in cited sources |

| Hydrogen (H) | 13.92 | Data not available in cited sources |

| Nitrogen (N) | 21.51 | Data not available in cited sources |